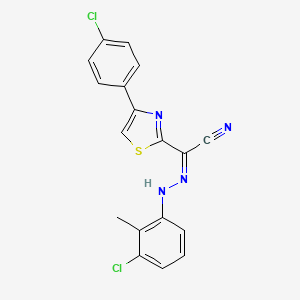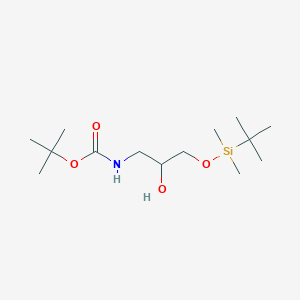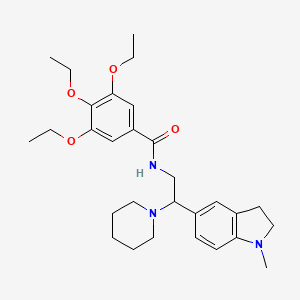![molecular formula C20H16ClFN2O2S2 B3008691 2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877655-19-1](/img/structure/B3008691.png)
2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a scaffold that has been explored for its potential in anticancer activity. The related compounds have shown promising results in inhibiting the proliferation of various cancer cell lines, indicating the significance of this class of compounds in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and final condensation with ethane-1,2-diamine . This methodological approach suggests that the synthesis of the compound of interest would also involve multi-step reactions, possibly including similar condensation and substitution reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using crystallography and density functional theory (DFT). For example, the crystal structure of a similar compound was determined to belong to the tetragonal system with specific geometric parameters . The bond lengths and angles obtained from DFT calculations were compared with X-ray diffraction values, ensuring the accuracy of the theoretical model. Such analysis is crucial for understanding the three-dimensional conformation of the compound, which is important for its biological activity.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their HOMO and LUMO energies, which indicate the electron-donating and electron-accepting capabilities, respectively. The molecular electrostatic potential (MEP) surface map provides further insight into the reactive sites of the molecule . These analyses are essential for predicting how the compound might interact with biological targets, such as enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from the molecular structure and reactivity analyses. The intermolecular interactions within the crystal structure, as revealed by Hirshfeld surface analysis, give an indication of the compound's stability and packing in the solid state . These properties, along with solubility, melting point, and other physicochemical parameters, are important for the development of the compound as a potential drug.
Relevant Case Studies
The related compounds have been tested for their anticancer activity. For instance, the compound mentioned earlier exhibited marked inhibition against various human cancer cell lines, including colon, lung, and gastric cancers, with low micromolar IC50 values . Another study reported the synthesis of a series of 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols and their cytotoxic activity on HCT-116 and A-549 cell lines, with some compounds showing significant activity . These case studies demonstrate the potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in cancer therapy.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Pharmacodynamics
Research on compounds similar to the one mentioned typically involves studying their pharmacokinetics and pharmacodynamics. For example, the preclinical pharmacology and pharmacokinetics of CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist, were characterized to develop a translational approach based on receptor occupancy to guide dose selection in clinical trials for major depressive disorder (Garner et al., 2015). This study demonstrates the importance of understanding how compounds interact with biological targets and their distribution, metabolism, and excretion in the body.
Environmental and Occupational Exposure
Studies on the environmental and occupational exposure to various chemical compounds, including pesticides and industrial chemicals, provide insights into their potential effects on human health. For instance, research on the movement and deposition of organophosphorus pesticides within residences after application highlights the translocation of these compounds and their potential exposure risks (Lewis et al., 2001). Such studies underscore the significance of monitoring and managing exposure to chemical compounds to mitigate adverse health effects.
Toxicology and Safety Evaluation
Evaluating the toxicology and safety of chemical compounds is crucial for determining their suitability for use in various applications, including therapeutics. Research on the toxicokinetics and metabolism of chlorpyrifos, an organophosphorothioate-type insecticide, in a case of acute human poisoning provides valuable information on its biotransformation and the potential risks associated with exposure (Bicker et al., 2005). Understanding the metabolic pathways and potential toxic effects of chemical compounds is essential for their safe and effective use.
Eigenschaften
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2S2/c1-26-13-5-2-4-12(10-13)24-19(25)18-17(8-9-27-18)23-20(24)28-11-14-15(21)6-3-7-16(14)22/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDKVUMICHDFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate](/img/structure/B3008608.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B3008609.png)

![5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3008616.png)
![5-[(4-Bromo-3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B3008619.png)
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3008620.png)





![3-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]-1-phenyl-1-propanone](/img/structure/B3008629.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B3008630.png)
